Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester
Description
Properties
CAS No. |
24291-69-8 |
|---|---|
Molecular Formula |
C10H6Cl2N2O6 |
Molecular Weight |
321.07 g/mol |
IUPAC Name |
(3,6-dichloro-2,4-dinitrophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H6Cl2N2O6/c1-4(2)10(15)20-9-5(11)3-6(13(16)17)7(12)8(9)14(18)19/h3H,1H2,2H3 |
InChI Key |
OXQBCZMXEKVZOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Transesterification Methods Using (Meth)acrylic Acid Esters
An alternative approach involves transesterification, where a readily available (meth)acrylic acid ester (such as methyl methacrylate or ethyl methacrylate) is reacted with 3,6-dichloro-2,4-dinitrophenol or a related alcohol derivative under catalytic conditions to exchange the ester alkoxy group.
Catalysts:
Metal catalysts such as lithium or calcium hydroxide, or more sophisticated catalysts like zirconium chelates with 1,3-dicarbonyl compounds, have been reported to facilitate transesterification reactions efficiently with high yields and purity.Advantages:
Transesterification allows the use of industrially available (meth)acrylic esters and can be conducted under milder conditions than direct esterification. It also enables better control over by-products and catalyst removal.Process Details:
The reaction is conducted by mixing the starting ester with the phenolic compound in the presence of the catalyst, often under reflux or controlled temperature. After the reaction, the catalyst can be precipitated and removed by adding phosphoric acid, simplifying purification.
Continuous Esterification and Purification Process
Patented industrial processes describe continuous methods for preparing (meth)acrylic acid esters, which can be adapted for the synthesis of this compound. These processes involve:
Esterification Reactor:
Methacrylic acid and the phenol derivative are reacted in a reactor packed with a strongly acidic cation exchange resin catalyst to promote ester formation.Separation and Purification:
The reaction mixture undergoes multiple distillation steps including acid-separating columns, low boiling matter-separating columns, and rectification columns to remove unreacted acids, alcohols, water, and high boiling impurities, recycling unreacted materials back into the process to improve yield and reduce costs.Yield and Purity:
Such continuous processes have been shown to achieve high yields and purity of esters with effective recovery and recycling of reactants and catalysts.
Summary Table of Preparation Methods
Detailed Research Outcomes and Analysis
Catalyst Efficiency:
Metal catalysts such as zirconium chelates provide neutral catalytic environments that minimize side reactions like Michael additions, resulting in higher purity esters. Basic catalysts such as lithium or calcium hydroxides are effective but may cause side reactions reducing yield and purity.Process Optimization:
Continuous esterification processes with integrated separation units enable improved yields by recycling unreacted materials and catalysts, reducing waste and cost.Purification Challenges:
Due to the sensitivity of the nitro and chloro substituents on the aromatic ring, careful control of reaction conditions and purification steps is required to avoid decomposition or side reactions.Yield and Purity: Reported yields for related methacrylic esters in optimized processes exceed 85-90%, with high purity confirmed by chromatographic and spectroscopic methods.
Chemical Reactions Analysis
Radical Polymerization
The methacrylate group enables radical polymerization, forming polymers with applications in coatings and adhesives . Initiators like azobisisobutyronitrile (AIBN) or peroxides accelerate the reaction.
| Reaction Type | Conditions | Major Products | Applications | Reference |
|---|---|---|---|---|
| Radical polymerization | Thermal/UV initiation, initiators | Polymethacrylate backbones | Coatings, adhesives |
Mechanism :
The reaction proceeds via a free-radical chain mechanism:
-
Initiation : Decomposition of initiators generates radicals.
-
Propagation : Radical addition to the methacrylate double bond.
-
Termination : Radical recombination or disproportionation.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitro and chloro groups activate the aromatic ring for nucleophilic substitution. Reactions occur at the 2- and 4-positions due to the meta-directing effects of nitro groups.
| Nucleophile | Conditions | Products | Reference |
|---|---|---|---|
| Amines | Basic conditions | 3,6-Dichloro-2,4-diaminophenyl derivatives | |
| Alkoxides | Polar aprotic solvent | Alkoxy-substituted phenyl esters |
Example Reaction :
Hydrolysis
The ester bond undergoes hydrolysis under acidic or alkaline conditions, yielding methacrylic acid and 3,6-dichloro-2,4-dinitrophenol .
| Conditions | Rate Constants (k) | Products | Reference |
|---|---|---|---|
| 6–7 M HClO₄, 95°C | Methacrylic acid + 3,6-dichloro-2,4-dinitrophenol | ||
| NaOH (aqueous) | pH-dependent | Same as above |
Key Factors :
-
Electron-withdrawing groups (e.g., nitro) accelerate hydrolysis .
-
Steric hindrance from the methacrylate group slightly reduces reactivity compared to simpler esters .
Transesterification
The compound participates in transesterification with diols or polyols in the presence of zirconium chelate catalysts (e.g., zirconium acetylacetonate) . This reaction is critical for synthesizing cross-linked polymers.
| Alcohol | Catalyst | Product | Reference |
|---|---|---|---|
| 1,4-Butanediol | Zr(acac)₄ | Di(methacrylic) ester derivatives | |
| Polyethylene glycol | Zr(acac)₄, 70–120°C | Polymeric networks |
Optimized Conditions :
Scientific Research Applications
Polymer Science
Methacrylic acid esters are extensively utilized in polymer science due to their ability to form copolymers. These copolymers exhibit enhanced properties such as improved thermal stability and mechanical strength.
Table 1: Properties of Methacrylic Acid Copolymers
| Property | Value |
|---|---|
| Glass Transition Temp | Varies (typically >100°C) |
| Tensile Strength | High |
| Chemical Resistance | Excellent |
Copolymers involving methacrylic acid esters are employed in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Pharmaceutical Applications
In pharmaceuticals, methacrylic acid esters are used as excipients in drug formulations. They enhance the bioavailability of active pharmaceutical ingredients by improving solubility and stability.
Case Study: Drug Delivery Systems
A study demonstrated that formulations containing methacrylic acid esters significantly improved the release profiles of poorly soluble drugs. The use of these esters allowed for controlled release mechanisms that enhanced therapeutic efficacy while minimizing side effects.
Cosmetic Formulations
The cosmetic industry leverages methacrylic acid esters for their film-forming properties. These compounds are incorporated into formulations to provide texture and stability.
Table 2: Common Uses in Cosmetics
| Application | Description |
|---|---|
| Skin Care Products | Emulsifiers and stabilizers |
| Hair Care Products | Conditioners and film formers |
| Makeup | Pigment dispersants |
Case Study: Stability Testing
Research indicated that formulations with methacrylic acid esters exhibited improved stability against temperature fluctuations compared to traditional formulations without these esters.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2,4-dinitrophenyl methacrylate involves its ability to undergo polymerization and substitution reactions. The methacrylate group allows it to form polymers through radical polymerization, while the nitro groups on the phenyl ring make it reactive towards nucleophiles. These properties enable the compound to interact with various molecular targets and pathways, making it useful in a wide range of applications .
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Toxicity : Oral LD₅₀ in mice is 3,660 mg/kg, indicating moderate toxicity by ingestion .
- Safety Profile: Emits toxic vapors of nitrogen oxides (NOₓ) and chloride ions (Cl⁻) upon thermal decomposition .
- Structural Features: Contains a methacryloyl group esterified to a heavily substituted phenyl ring with two nitro (-NO₂) and two chloro (-Cl) groups at positions 2,4 and 3,6, respectively. These electron-withdrawing substituents enhance electrophilicity and reactivity .
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares the target compound with structurally related methacrylic acid esters and acrylic acid derivatives:
Reactivity and Stability
- Electrophilicity: The nitro and chloro groups in the target compound increase its electrophilicity compared to non-halogenated esters like methacrylic acid dodecyl ester. This makes it more reactive in polymerization or substitution reactions .
- Thermal Stability : The nitro groups may render the compound thermally unstable, leading to decomposition at lower temperatures compared to alkyl-substituted esters .
Biological Activity
Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester (CAS# 24291-69-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and relevant case studies.
- Molecular Formula : C₁₀H₆Cl₂N₂O₆
- Molecular Weight : 321.07 g/mol
- Structure : The compound features a methacrylic acid moiety with a dinitrophenyl group that is chlorinated at positions 3 and 6.
Antimicrobial Activity
Methacrylic acid esters have been studied for their antimicrobial properties. For instance:
- Antibacterial Activity : Some derivatives have shown efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances antibacterial potency .
- Antifungal Activity : Certain methacrylic acid derivatives have demonstrated antifungal activity against common pathogens such as Candida albicans and Aspergillus flavus.
Toxicological Profile
The toxicity of methacrylic acid esters can be significant. The dinitrophenyl group is known to contribute to the overall toxicity of compounds:
- Acute Toxicity : Exposure to high concentrations can lead to severe health effects. Reports indicate cases of poisoning from related compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), which shares structural similarities .
- Chronic Effects : Long-term exposure may result in genotoxicity and potential carcinogenic effects. Regulatory assessments highlight the need for careful handling and usage guidelines .
Case Studies
- Case Study on Related Compounds : A case study involving a patient who ingested 2,4-D revealed severe neurological symptoms and multi-organ involvement. This underscores the potential risks associated with exposure to chlorinated aromatic compounds .
- Toxicological Assessments : Various studies have evaluated the toxicological profiles of similar compounds under regulatory frameworks. These assessments often include evaluations of mutagenicity and reproductive toxicity .
Research Findings
Recent studies have focused on the synthesis and evaluation of methacrylic acid derivatives:
- Synthesis : The synthesis of methacrylic acid esters often involves reactions with dinitrophenol derivatives under controlled conditions to ensure high yields and purity.
- Biological Screening : Compounds are screened for biological activity using standard protocols such as Minimum Inhibitory Concentration (MIC) assays against a panel of bacterial and fungal strains .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended laboratory synthesis protocols for Methacrylic acid, 3,6-dichloro-2,4-dinitrophenyl ester?
The synthesis typically involves esterification of methacrylic acid with 3,6-dichloro-2,4-dinitrophenol. Key steps include:
- Activation of the acid : Use carbodiimides (e.g., DCC) or thionyl chloride to generate the reactive acyl chloride intermediate.
- Coupling reaction : React the acyl chloride with the phenol group under anhydrous conditions, often in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the ester. Monitor purity via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and confirm via -NMR (e.g., δ 6.2 ppm for methacrylic vinyl protons) .
Q. How should researchers characterize the structural integrity of this compound?
A multi-technique approach is critical:
- NMR spectroscopy : - and -NMR to confirm the ester linkage (e.g., ester carbonyl at ~165–170 ppm in -NMR) and aromatic substitution pattern.
- Mass spectrometry (HRMS) : Verify molecular ion peaks (expected m/z 321.08 for [M+H]) and isotopic patterns consistent with Cl and N content.
- FTIR : Look for ester C=O stretch (~1720 cm) and nitro group vibrations (~1520 cm and 1350 cm) .
Q. What are the primary safety hazards associated with this compound?
- Toxicity : Oral LD in mice is 3660 mg/kg, indicating moderate toxicity. Use gloves, goggles, and fume hoods.
- Decomposition : Heating releases toxic NO and Cl vapors. Avoid temperatures >150°C.
- Storage : Keep in airtight containers, away from light and oxidizing agents .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Cl, NO2_22) influence the ester’s reactivity in radical polymerization?
The 3,6-dichloro-2,4-dinitrophenyl group exerts strong electron-withdrawing effects:
- Reduced radical stability : The nitro groups destabilize propagating radicals, potentially terminating polymerization prematurely.
- Steric hindrance : Bulky substituents slow monomer addition rates.
- Experimental validation : Use ESR spectroscopy to monitor radical intermediates and compare kinetics with less-substituted methacrylates (e.g., methyl methacrylate). Adjust initiator concentrations (e.g., AIBN) to compensate for inhibited propagation .
Q. How can contradictions in thermal stability data be resolved?
Conflicting reports may arise from impurity-driven decomposition or measurement techniques. Mitigation strategies include:
- DSC/TGA analysis : Measure decomposition onset temperatures under inert (N) vs. oxidative (O) atmospheres.
- HPLC-MS monitoring : Track degradation products (e.g., methacrylic acid, chlorinated phenols) over time at elevated temperatures.
- Reproducibility controls : Ensure anhydrous conditions during testing, as moisture accelerates hydrolysis .
Q. What computational approaches predict environmental degradation pathways?
- DFT calculations : Model hydrolysis pathways (e.g., alkaline vs. acidic conditions) to identify transition states and activation energies. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets.
- Molecular dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil organic matter) to predict adsorption and persistence.
- Experimental correlation : Validate predictions via LC-MS/MS analysis of degradation products in simulated environmental systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
